molecular formula C21H22N4O3 B2696325 N1-(2-cyanophenyl)-N2-(2-(2-phenylmorpholino)ethyl)oxalamide CAS No. 954025-02-6

N1-(2-cyanophenyl)-N2-(2-(2-phenylmorpholino)ethyl)oxalamide

Cat. No. B2696325
CAS RN: 954025-02-6
M. Wt: 378.432
InChI Key: LJJVOXRDJIXVAV-UHFFFAOYSA-N
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Description

N1-(2-cyanophenyl)-N2-(2-(2-phenylmorpholino)ethyl)oxalamide, also known as AG-1478, is a synthetic compound that belongs to the family of tyrosine kinase inhibitors. It is a potent inhibitor of the epidermal growth factor receptor (EGFR) that has been extensively studied for its therapeutic potential in various cancers.

Scientific Research Applications

Medicinal Chemistry and Drug Development

N1-(2-cyanophenyl)-N2-(2-(2-phenylmorpholino)ethyl)oxalamide and its derivatives have been explored for their potential in drug development, particularly in the design of novel therapeutic agents. For example, studies have investigated the role of polyamine analogues, which share structural similarities with oxalamide derivatives, in inducing programmed cell death in cancer cells, suggesting their utility as antitumor agents (Ha et al., 1997). These findings indicate a promising avenue for the development of new anticancer drugs utilizing oxalamide frameworks.

Organic and Medicinal Chemistry Synthesis Techniques

In the realm of synthetic organic chemistry, novel methodologies have been developed for the synthesis of di- and mono-oxalamides, showcasing the versatility of oxalamides in chemical synthesis (Mamedov et al., 2016). These techniques enable the efficient production of complex oxalamide structures, which could be applied in the synthesis of pharmaceuticals and organic materials.

Material Science and Polymer Chemistry

Oxalamide derivatives, including those related to this compound, have found applications in material science, particularly in the development of organogels for drug delivery systems. Studies have demonstrated the potential of aminoalcohol-based oxalamides as novel carriers for dermal and topical drug delivery, highlighting their role in creating effective drug depot systems (Uzan et al., 2016).

Catalysis and Chemical Reactions

In catalysis, copper-catalyzed coupling reactions of (hetero)aryl chlorides with amides have been facilitated by oxalamide derivatives, proving their efficacy in promoting complex chemical transformations (De et al., 2017). This showcases the application of oxalamide compounds in enhancing the efficiency of catalytic systems for organic synthesis.

properties

IUPAC Name

N'-(2-cyanophenyl)-N-[2-(2-phenylmorpholin-4-yl)ethyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N4O3/c22-14-17-8-4-5-9-18(17)24-21(27)20(26)23-10-11-25-12-13-28-19(15-25)16-6-2-1-3-7-16/h1-9,19H,10-13,15H2,(H,23,26)(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LJJVOXRDJIXVAV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(CN1CCNC(=O)C(=O)NC2=CC=CC=C2C#N)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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